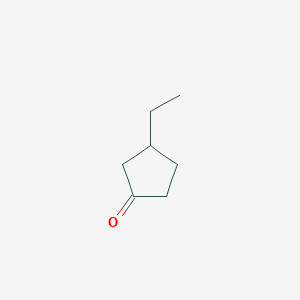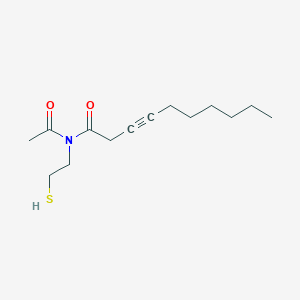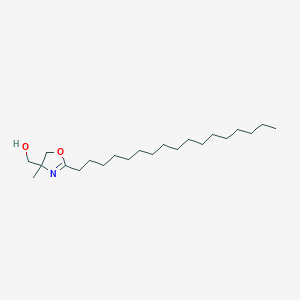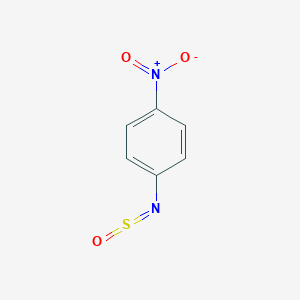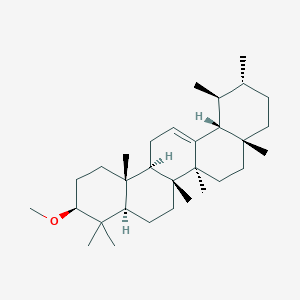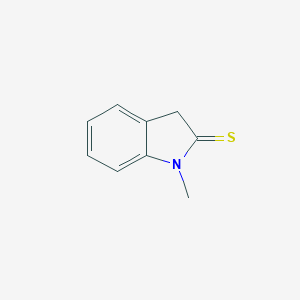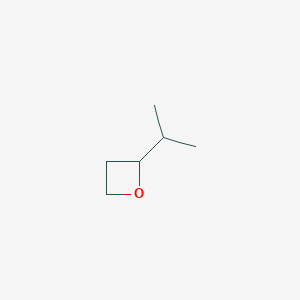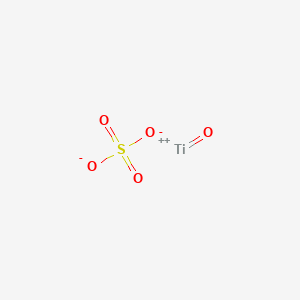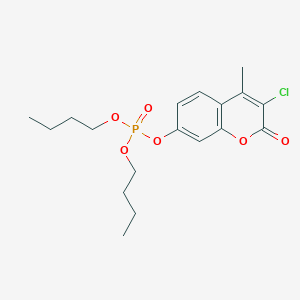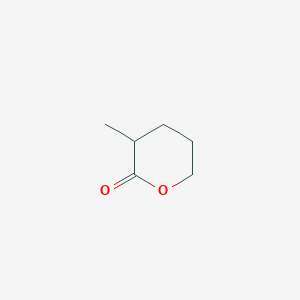
3-Methyloxan-2-one
Overview
Description
3-Methyloxan-2-one, also known as 3-methyl-1,4-dioxan-2-one (3-MeDX), is a chemical compound that has garnered interest due to its potential applications in the synthesis of biodegradable polymers and other chemical substances. The bulk ring-opening polymerization of 3-MeDX, aimed at biomedical applications, involves various initiators under different experimental conditions (Lochee, Jhurry, Bhaw‐Luximon, & Kalangos, 2010).
Synthesis Analysis
The synthesis of 3-MeDX involves bulk ring-opening polymerization, which has been investigated under various conditions to yield poly(ester-ether). The rate of polymerization for 3-MeDX has been found to be lower than that of its analog, 1,4-dioxan-2-one. The synthesis aims to achieve relatively high molar masses and entails determining thermodynamic parameters like enthalpy, entropy of polymerization, and ceiling temperature (Lochee et al., 2010).
Molecular Structure Analysis
The molecular structure of polymers derived from 3-MeDX has been extensively characterized using techniques such as NMR spectroscopy, matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), size exclusion chromatography, and differential scanning calorimetry (DSC). These studies reveal that Poly(D,L-3-MeDX) is an amorphous material with a glass transition temperature of about −20°C (Lochee et al., 2010).
Chemical Reactions and Properties
3-MeDX undergoes ring-opening polymerization, which is a significant reaction because it leads to the formation of biodegradable poly(ester-ether). This process has been thoroughly studied to understand the kinetics and mechanisms involved. The chemical reactions associated with 3-MeDX also include its interactions during the polymerization process, which are influenced by the type of initiator and the polymerization conditions (Lochee et al., 2010).
Physical Properties Analysis
The physical properties of 3-MeDX and its polymers have been analyzed, with a focus on understanding its behavior under different conditions. The low ceiling temperature of Poly(D,L-3-MeDX) compared to poly(1,4-dioxan-2-one) indicates different stability and degradation properties, which are crucial for its application in biodegradable materials. The glass transition temperature provides insights into its thermal properties and application potential in various temperatures (Lochee et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-MeDX are mainly defined by its reactivity in polymerization reactions and its interactions with different chemical reagents. Its reactivity and the resulting polymer's properties, such as biodegradability, can be tuned by the synthesis conditions and the type of initiators used in the polymerization process. These properties are essential for the development of materials with specific characteristics for targeted applications (Lochee et al., 2010).
Scientific Research Applications
-
Scientific Field : Green Chemistry
- Application Summary : 3-Methyloxan-2-one (also known as 2-MeOx) has been identified as a sustainable lipophilic solvent that can substitute hexane for the green extraction of natural products .
- Methods of Application : The extraction process involves using 2-MeOx as a solvent to extract lipophilic foodstuff and natural products . The exact procedures and parameters would depend on the specific extraction process being used.
- Results or Outcomes : The use of 2-MeOx has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .
-
Scientific Field : Organic Chemistry
- Application Summary : 3-Methyloxan-2-one (also known as 3-methoxybutan-2-one or MO) has been used as a bio-based solvent .
- Methods of Application : The production of MO involves the methylation of acetoin with dimethyl carbonate in a one-step process . The exact procedures and parameters would depend on the specific synthesis process being used.
- Results or Outcomes : The resulting product, MO, was successfully evaluated as a bio-based solvent .
- Scientific Field : Cosmetics and Pharmaceuticals
- Application Summary : 2-Methyloxolane (2-MeOx) can be used for extraction of cosmetics (COSMOS label) or pharmaceuticals .
- Methods of Application : The extraction process involves using 2-MeOx as a solvent to extract lipophilic compounds from cosmetics or pharmaceuticals . The exact procedures and parameters would depend on the specific extraction process being used.
- Results or Outcomes : The use of 2-MeOx has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic compounds from cosmetics or pharmaceuticals . Applications for use as food/feed extraction solvent are now under review in several territories and the first approvals should be granted in 2021–2022 .
- Scientific Field : Industrial Applications
- Application Summary : 3-Methyloxan-2-one (also known as 2-MeOx) is a bio-based solvent that can be used in various industrial applications .
- Methods of Application : The use of 2-MeOx in industrial applications would depend on the specific process being used .
- Results or Outcomes : The use of 2-MeOx has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for various industrial applications .
properties
IUPAC Name |
3-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-8-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEHEHYVDRYEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909872 | |
| Record name | 3-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyltetrahydro-2h-pyran-2-one | |
CAS RN |
10603-03-9 | |
| Record name | α-Methyl-δ-valerolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one, tetrahydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




